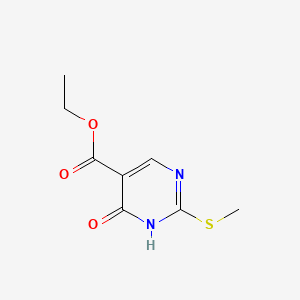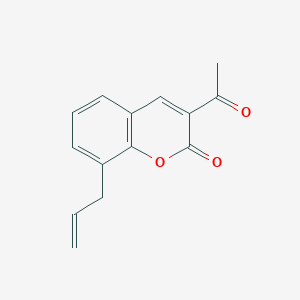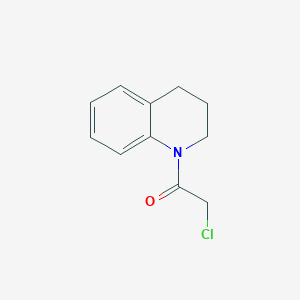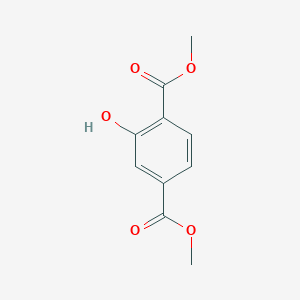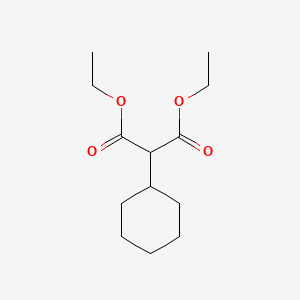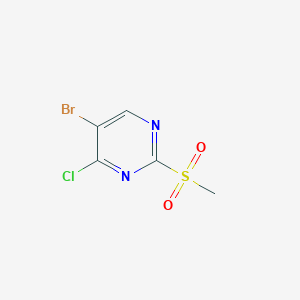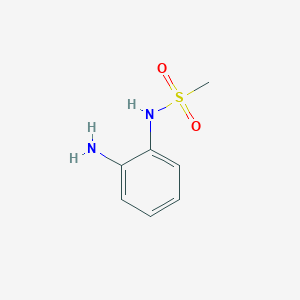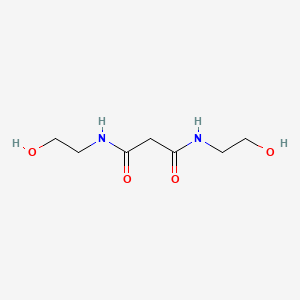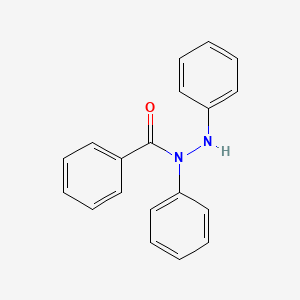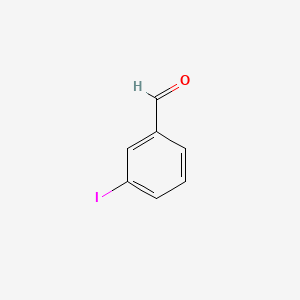
3-碘苯甲醛
概述
描述
3-Iodobenzaldehyde (3-IB) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water. 3-IB is a common chemical reagent and is used in a variety of laboratory experiments due to its wide range of applications. It is an important intermediate in the synthesis of various organic compounds, and it is also used in the synthesis of pharmaceuticals, dyes, and other materials. 3-IB is also used in biochemical and physiological studies, as well as in the development of new drugs.
科学研究应用
医药研究
3-碘苯甲醛: 是一种宝贵的医药研究化合物,因为它具有作为合成各种治疗剂的构建块的潜力。 它已被用于制备3-碘肉桂酸,这可以进一步用于开发新型候选药物 。 它的碘部分特别重要,因为它可以用于放射性标记化合物,用于成像和诊断目的 .
有机合成
在有机化学中,3-碘苯甲醛是一种通用的中间体。它是合成杂环化合物以及作为各种有机转化前体的工具。 例如,它可以转化为3-碘肉桂酸和其他碘化芳香族化合物,这些化合物在开发新的有机反应中至关重要 .
材料科学
3-碘苯甲醛在材料科学中的应用主要作为合成复杂分子的前体。 它能够进行各种化学反应,使其适用于创造具有电子、光子和纳米技术潜在应用的新材料 .
分析化学
在分析化学中,3-碘苯甲醛可用作各种分析方法中的标准品或试剂。 它具有明确的特性,如熔点和沸点,使其成为色谱法和光谱法中校准和方法开发的合适化合物 .
环境科学
3-碘苯甲醛: 可能没有直接的环境科学应用,但其衍生物可用于研究环境污染物。 它的碘成分可用于追踪和分析有机化合物在环境中的运动和沉积 .
生物化学
在生物化学中,3-碘苯甲醛用于研究酶催化的反应,其中它可以作为底物或抑制剂。 它还可以用于修饰蛋白质和肽,帮助理解生化途径和过程 .
农用化学
虽然3-碘苯甲醛本身可能不会直接用于农用化学,但其衍生物可以被合成,作为开发农用化学品(如杀虫剂和除草剂)的中间体 .
食品科学
关于3-碘苯甲醛在食品科学中的直接用途的信息有限。 然而,可以探索其衍生物作为调味剂的潜力,或用于合成可用于食品保存和安全的化合物 .
安全和危害
3-Iodobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is known that 3-iodobenzaldehyde is used as an organic reagent , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As an organic reagent, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .
Biochemical Pathways
As an organic reagent, it may be involved in various biochemical reactions depending on the specific context .
Result of Action
As an organic reagent, it may induce various changes at the molecular and cellular level depending on the specific context .
Action Environment
It is known that 3-iodobenzaldehyde is sensitive to air and light, and it is recommended to be stored under inert gas at a temperature of 2-8°c .
生化分析
Biochemical Properties
3-Iodobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, 3-Iodobenzaldehyde can be used as a starting material in the preparation of 3-iodocinnamic acid, which involves enzymatic reactions that introduce additional functional groups to the benzene ring . The interactions between 3-Iodobenzaldehyde and these enzymes are typically characterized by the formation of transient enzyme-substrate complexes, which help in the catalysis of specific biochemical transformations.
Cellular Effects
The effects of 3-Iodobenzaldehyde on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Iodobenzaldehyde has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Iodobenzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 3-Iodobenzaldehyde to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, 3-Iodobenzaldehyde may inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, 3-Iodobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Iodobenzaldehyde can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . In in vitro studies, the long-term effects of 3-Iodobenzaldehyde on cellular function have been observed, including alterations in cell viability and metabolic activity. In in vivo studies, the temporal effects of 3-Iodobenzaldehyde can vary depending on the duration of exposure and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of 3-Iodobenzaldehyde vary with different dosages in animal models. At low doses, 3-Iodobenzaldehyde may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. These effects are critical for determining the safe and effective use of 3-Iodobenzaldehyde in various applications.
Metabolic Pathways
3-Iodobenzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations are facilitated by enzymes such as aldehyde dehydrogenases and reductases, which play a role in the conversion of 3-Iodobenzaldehyde to its corresponding alcohol or acid derivatives. The effects of 3-Iodobenzaldehyde on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 3-Iodobenzaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-Iodobenzaldehyde within different cellular compartments can affect its activity and function. For example, the compound may be sequestered in certain organelles, where it can exert localized effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-Iodobenzaldehyde is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Iodobenzaldehyde may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Iodobenzaldehyde within the cell can have significant implications for its biochemical and cellular effects.
属性
IUPAC Name |
3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODAQZAFOBFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291292 | |
| Record name | 3-Iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-41-3 | |
| Record name | 696-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone differ from that of 4-Iodobenzaldehyde 4-nitrophenylhydrazone?
A: While both 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone and 4-Iodobenzaldehyde 4-nitrophenylhydrazone molecules are planar, they exhibit distinct crystal structures. In 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone, molecules are linked by N-H...O and C-H...O hydrogen bonds, forming chains of rings with four different ring motifs. [] This compound lacks any iodo-nitro interactions. Conversely, 4-Iodobenzaldehyde 4-nitrophenylhydrazone exhibits a three-dimensional framework. This structure arises from the combination of N-H...O and C-H...O hydrogen bonds forming chains of rings, along with two independent I...O interactions that extend the structure three-dimensionally. []
Q2: Can you describe the molecular conformation differences between the isomeric Schiff bases N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine and 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline?
A: These two isomeric Schiff bases, despite differing only in the orientation of their imino linkages, exhibit significant conformational variations. [] N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine displays an angle of 12.10 (15) degrees between its ring planes. [] In contrast, 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline possesses a considerably larger angle of 46.29 (9) degrees between its ring planes. [] These differences highlight the impact of seemingly minor structural variations on the overall molecular conformation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



